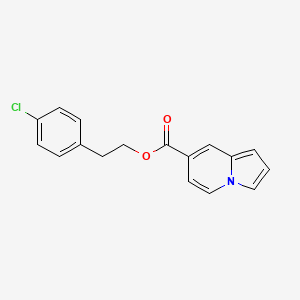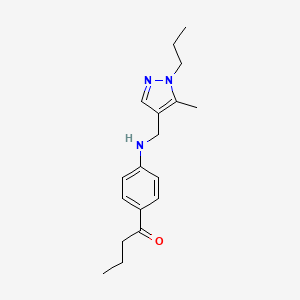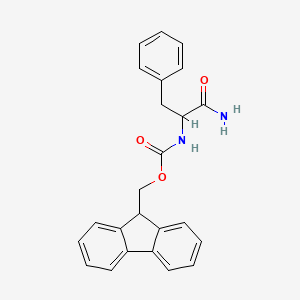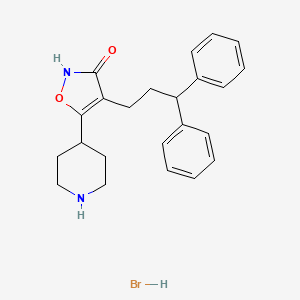![molecular formula C24H23ClN6O2 B11829614 (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(3-(4-アミノ-3-(4-フェノキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)ピペリジン-1-イル)-2-クロロエタノンは、医薬品化学や薬理学など、さまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピラゾロ[3,4-d]ピリミジンコア、ピペリジン環、クロロエタノン部分を含むユニークな構造を特徴とし、化学研究開発の興味深い対象となっています。
準備方法
合成経路と反応条件
(R)-1-(3-(4-アミノ-3-(4-フェノキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)ピペリジン-1-イル)-2-クロロエタノンの合成は、通常、市販の出発物質から始まる複数ステップを伴います。主なステップには、以下が含まれます。
ピラゾロ[3,4-d]ピリミジンコアの形成: これは、4-アミノピラゾールなどの適切な前駆体と適切なアルデヒドまたはケトンを含む環化反応によって達成できます。
フェノキシフェニル基の導入: このステップには、フェノキシ基がピラゾロ[3,4-d]ピリミジンコアに導入される求核置換反応が含まれます。
ピペリジン環の形成: これは、適切なアミンとアルデヒドまたはケトンを使用して還元アミノ化反応によって行うことができます。
クロロエタノン部分の付着: この最終ステップには、クロロエタノン基がピペリジン環に導入される置換反応が含まれます。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を必要とする可能性があります。これには、連続フロー化学、自動合成、高スループットスクリーニングなどの高度な技術の使用を含み、プロセスを合理化してコストを削減できます。
化学反応の分析
反応の種類
酸化: この化合物は、特にフェノキシフェニル基で酸化反応を起こす可能性があり、キノン誘導体の形成につながります。
還元: 還元反応は、ピラゾロ[3,4-d]ピリミジンコアで起こり、ジヒドロピラゾロ誘導体の形成につながる可能性があります。
置換: クロロエタノン部分は、塩素原子がアミンやチオールなどの他の求核剤に置き換わる求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的還元などの還元剤が一般的に使用されます。
置換: 1級および2級アミン、チオール、アルコールなどの求核剤は、塩基性または酸性条件下で使用できます。
主要な製品
酸化: キノン誘導体。
還元: ジヒドロピラゾロ誘導体。
置換: 使用された求核剤に応じて、さまざまな置換されたエタノン誘導体。
科学研究の応用
化学
新規誘導体の合成:
触媒: 特に炭素-炭素結合と炭素-ヘテロ原子結合の形成において、触媒反応の配位子として役立つ可能性があります。
生物学
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、酵素の機能と調節を研究するための貴重なツールになります。
タンパク質結合研究: タンパク質-リガンド相互作用と結合親和性を調査する研究に使用できます。
医学
薬剤開発: この化合物のユニークな構造は、特に癌や炎症性疾患の治療における新しい治療薬の開発のための潜在的な候補になります。
診断画像: ポジトロン断層法(PET)や磁気共鳴画像法(MRI)などの診断画像技術でプローブとして使用できます。
産業
材料科学: この化合物は、導電性ポリマーやナノマテリアルなどのユニークな特性を持つ新素材の開発に使用できます。
農業: 害虫駆除や作物保護のための新しい農薬の開発に役立つ可能性があります。
科学的研究の応用
Chemistry
Synthesis of novel derivatives:
Catalysis: It can serve as a ligand in catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology
Enzyme inhibition: The compound may act as an inhibitor of specific enzymes, making it a valuable tool for studying enzyme function and regulation.
Protein binding studies: It can be used in studies to investigate protein-ligand interactions and binding affinities.
Medicine
Drug development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Diagnostic imaging: It can be used as a probe in diagnostic imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Industry
Material science: The compound can be used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Agriculture: It may have applications in the development of new agrochemicals for pest control and crop protection.
作用機序
(R)-1-(3-(4-アミノ-3-(4-フェノキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)ピペリジン-1-イル)-2-クロロエタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物のユニークな構造により、これらの標的と高い親和性で結合でき、それらの活性の調節につながります。これは、酵素活性の阻害、シグナル伝達経路の変更、遺伝子発現の変化など、さまざまな生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
1-Boc-4-アニリノピペリジン-1-カルボン酸エステル: この化合物は、フェンタニルや関連誘導体の合成における中間体として使用されます.
4-アニリノピペリジン: さまざまな医薬品や農薬の合成における前駆体。
N-フェネチル-4-ピペリジノン: フェンタニルアナログの合成に使用されるもう1つの中間体。
ユニークさ
(R)-1-(3-(4-アミノ-3-(4-フェノキシフェニル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)ピペリジン-1-イル)-2-クロロエタノンは、ピラゾロ[3,4-d]ピリミジンコア、ピペリジン環、クロロエタノン部分の組み合わせによりユニークです。このユニークな構造は、他の類似化合物には見られない特定の化学的および生物学的特性を付与し、さらなる研究開発のための貴重な対象となっています。
類似化合物との比較
Similar Compounds
1-Boc-4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-anilinopiperidine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
N-phenethyl-4-piperidinone: Another intermediate used in the synthesis of fentanyl analogs.
Uniqueness
®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a chloroethanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research and development.
特性
分子式 |
C24H23ClN6O2 |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-chloroethanone |
InChI |
InChI=1S/C24H23ClN6O2/c25-13-20(32)30-12-4-5-17(14-30)31-24-21(23(26)27-15-28-24)22(29-31)16-8-10-19(11-9-16)33-18-6-2-1-3-7-18/h1-3,6-11,15,17H,4-5,12-14H2,(H2,26,27,28)/t17-/m1/s1 |
InChIキー |
BCYQQNGYLQGVGY-QGZVFWFLSA-N |
異性体SMILES |
C1C[C@H](CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
正規SMILES |
C1CC(CN(C1)C(=O)CCl)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3R,4S,5R,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11829545.png)



![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)







